Lomeguatrib

概要

説明

ロメグアトリブは、O6-アルキルグアニン-DNA-アルキル転移酵素(O6-alkylguanine-DNA-alkyltransferase)と呼ばれるDNA修復タンパク質の強力な阻害剤です。 この化合物は、DNA修復機構を阻害することでアルキル化剤の有効性を高めるため、主にがん研究に使用されています .

準備方法

合成経路と反応条件

ロメグアトリブは、2-アミノ-6-ブロモ-9H-プリンと様々な試薬を反応させる多段階プロセスを経て合成されます。 反応条件としては、通常、ジメチルスルホキシドなどの溶媒と触媒が使用され、反応が促進されます .

工業生産方法

ロメグアトリブの工業生産は、実験室で行われている合成経路を拡大したものです。これには、最終生成物の収率と純度を高くするために反応条件を最適化することが含まれます。 プロセスには、大規模反応器や連続フローシステムを使用することで効率を高める方法があります .

化学反応の分析

反応の種類

ロメグアトリブは、次のようないくつかの種類の化学反応を起こします。

酸化: ロメグアトリブは、特定の条件下で酸化されて様々な酸化生成物を生成します。

還元: この化合物は、還元剤を使用して還元され、様々な還元体になります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によって様々な酸化誘導体が生成される一方、還元によってロメグアトリブの様々な還元体が生成される可能性があります .

科学研究への応用

ロメグアトリブは、次のような科学研究に応用されています。

化学: DNA修復機構とDNA損傷の影響を研究するための研究ツールとして使用されています。

生物学: 細胞周期の調節やアポトーシスを伴う研究に使用されています。

医学: がん治療における化学療法薬の有効性を高める可能性について研究されています。

科学的研究の応用

Key Properties

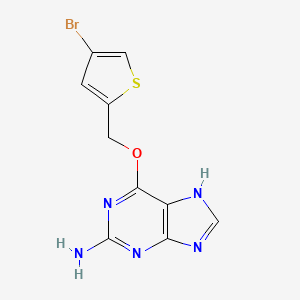

- Molecular Formula : C₁₀H₈BrN₅OS

- Molecular Weight : 326.17 g/mol

- IC50 : Approximately 5 nM for MGMT inhibition .

In Vitro Applications

In laboratory settings, this compound has shown promising results:

- It effectively inactivates MGMT in various cell lines, including MCF-7 and Raji cells, with IC50 values around 6 nM and 10 nM, respectively .

- When combined with temozolomide, this compound significantly increases the growth inhibitory effects on cancer cells, demonstrating a D60 (dose required for 60% inhibition) of 10 µM compared to 400 µM without this compound .

In Vivo Applications

This compound's efficacy has also been evaluated in animal models:

- In studies using A375M human melanoma xenografts, a combination of this compound and temozolomide resulted in a substantial delay in tumor growth. The median tumor quintupling time increased by 22 days without significant toxicity compared to either drug alone .

- A single dose of this compound (20 mg/kg) led to complete depletion of MGMT within two hours post-administration .

Clinical Trials

Multiple clinical trials have explored the combination of this compound with temozolomide:

-

Phase II Trial in Metastatic Colorectal Cancer :

- Objective: Evaluate tumor response rates to this compound and temozolomide.

- Results: Out of 19 patients, none showed a response; however, three patients had stable disease. The median time to progression was reported at 50 days .

- Adverse effects were comparable to those seen with temozolomide alone, primarily gastrointestinal and hematological .

- Radiosensitization Studies :

- Dose Escalation Studies :

Summary of Clinical Findings

| Study Type | Patient Population | Key Findings | Median Time to Progression |

|---|---|---|---|

| Phase II Trial | Metastatic Colorectal Cancer | No responses; stable disease in three patients | 50 days |

| Radiosensitization | Glioblastoma Multiforme Cell Lines | Increased radiosensitivity at low doses | Not applicable |

| Dose Escalation | Various Tumor Types | Total MGMT inactivation achievable at high doses | Not applicable |

作用機序

ロメグアトリブは、DNA修復タンパク質であるO6-アルキルグアニン-DNA-アルキル転移酵素を阻害することで作用します。この阻害は、アルキル化されたDNAの修復を防ぎ、DNA損傷を増大させ、細胞死を引き起こします。 分子標的としては、DNA修復経路があり、この化合物はこれらの経路の正常な機能を阻害し、アルキル化剤の細胞毒性効果を高めます .

類似化合物との比較

類似化合物

O6-ベンジルグアニン: O6-アルキルグアニン-DNA-アルキル転移酵素の別の阻害剤で、同様の研究に応用されています。

独自性

ロメグアトリブは、O6-アルキルグアニン-DNA-アルキル転移酵素の阻害剤として高い特異性と効力を持ち、他の類似化合物とは一線を画しています。 そのため、特にがん治療におけるアルキル化剤の有効性を高める上で効果的です .

生物活性

Lomeguatrib (LomG), a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), has garnered attention for its potential to enhance the efficacy of chemotherapeutic agents, particularly temozolomide, in various cancer types. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and clinical implications based on diverse research findings.

This compound functions primarily as an MGMT inhibitor. MGMT is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine, thereby counteracting the effects of alkylating agents like temozolomide. By inhibiting MGMT, this compound increases the sensitivity of tumor cells to these agents, leading to enhanced cytotoxicity.

- IC50 Value : this compound has an IC50 value of 0.009 μM in cell-free extracts from HeLa S3 cells, indicating its high potency as an MGMT inhibitor .

Radiosensitization

Research has demonstrated that this compound can increase the radiosensitivity of glioblastoma cell lines with unmethylated MGMT promoter regions. A study showed that treatment with this compound led to a significant decrease in MGMT protein levels and altered cell cycle distribution:

- MGMT Depletion : Significant depletion of MGMT was observed within 4 hours of treatment in T98G and U118 cell lines, with sustained inhibition detectable for up to 48 hours .

- Cell Cycle Distribution : In LN18 cells, a notable decrease in the G2/M phase was recorded at high concentrations (20 µM), while a trend towards increased G1 fraction was also noted .

Apoptosis and DNA Repair

This compound's impact on apoptosis and DNA repair mechanisms has been investigated:

- Apoptosis Induction : The compound has been shown to induce apoptosis in glioblastoma cells when combined with ionizing radiation, enhancing therapeutic outcomes .

- DNA Repair Inhibition : By inhibiting MGMT activity, this compound disrupts the DNA repair process following alkylation damage, leading to increased cell death .

Efficacy in Combination Therapies

This compound has been evaluated in several clinical trials, particularly in combination with temozolomide for treating metastatic colorectal cancer and melanoma:

- Phase II Trial Results : In a trial combining this compound with temozolomide for stage IV metastatic colorectal cancer, only one patient achieved stable disease among 19 treated patients. The median time to progression was reported at 50 days .

- MGMT Activity Recovery : Tumor biopsies indicated early recovery of MGMT activity within 24 hours post-treatment, suggesting the need for optimized dosing regimens to maintain effective inhibition .

Summary of Findings

The following table summarizes key findings from various studies on this compound's biological activity:

特性

IUPAC Name |

6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJPKFNFCWJBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172838 | |

| Record name | Lomeguatrib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192441-08-0 | |

| Record name | Lomeguatrib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192441-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomeguatrib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192441080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomeguatrib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192441-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMEGUATRIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79265T71M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Lomeguatrib?

A1: this compound acts as a potent pseudosubstrate inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). []

Q2: How does this compound interact with MGMT?

A2: this compound irreversibly binds to the active site of MGMT, mimicking the O6-methylguanine DNA adduct. This "suicide" reaction permanently inactivates the enzyme. [, ]

Q3: What are the downstream consequences of MGMT inhibition by this compound?

A3: MGMT inhibition prevents the removal of alkylating DNA adducts, such as those induced by temozolomide, leading to increased DNA damage, cell cycle arrest, and ultimately, apoptosis. [, , , ]

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research abstracts do not offer detailed spectroscopic data for this compound. Further investigation into chemical literature or databases would be necessary.

Q5: What is known about the stability of this compound under various conditions?

A5: this compound demonstrates varying stability profiles. It degrades rapidly in acidic conditions, showing high susceptibility to UV radiation and thermal stress. [] Further research is needed to determine its stability in different formulations and storage conditions.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not a catalyst. It acts as a suicide substrate for MGMT, becoming irreversibly inactivated upon binding. [, ]

Q7: Have computational methods been applied to study this compound?

A7: While the provided abstracts do not detail specific computational studies, research suggests that computational methods, like QSAR modeling, could be valuable in optimizing this compound derivatives.

Q8: What formulation strategies have been explored to improve this compound's stability or bioavailability?

A8: Research explored the incorporation of lipophilic this compound derivatives into PEGylated liposomes for targeted delivery to gliomas. [] Additionally, this compound has been formulated with n-methylpyrrolidone for tablet formation. []

Q9: What information is available on SHE regulations regarding this compound?

A9: The provided research abstracts do not contain specific details on SHE regulations for this compound. It is crucial to consult relevant regulatory guidelines and agencies for comprehensive information.

Q10: What is the route of administration for this compound?

A10: this compound can be administered intravenously or orally. Its oral bioavailability facilitates patient compliance and allows for varied dosing schedules. [, , ]

Q11: How is this compound metabolized and excreted?

A11: The specific metabolic pathways and excretion routes of this compound are not extensively discussed in these abstracts.

Q12: What is the effective dose range of this compound for MGMT depletion?

A12: Research indicates that 120 mg of oral this compound consistently inactivates MGMT in prostate and colorectal cancers, while 160 mg is required for complete inactivation in CNS tumors. []

Q13: In which tumor models has this compound shown efficacy?

A13: Preclinical studies demonstrate this compound's efficacy in various tumor models, including melanoma (A375, HT144), breast (MCF7), prostate (DU-145) xenografts, and glioblastoma. [, , , , , , ]

Q14: What is the clinical trial experience with this compound?

A14: this compound has been evaluated in Phase I and II clinical trials, primarily in combination with temozolomide, for melanoma, colorectal cancer, and other solid tumors. [, , , , , , , , , ]

Q15: What are the known mechanisms of resistance to this compound?

A15: While this compound effectively inhibits MGMT, the development of alternative DNA repair mechanisms or resistance to the cytotoxic effects of alkylating agents could contribute to treatment resistance. [, ]

Q16: What are the main toxicities associated with this compound?

A16: The primary dose-limiting toxicity observed in this compound clinical trials is myelosuppression, particularly when combined with alkylating agents like temozolomide. [, , , ]

Q17: Have any targeted drug delivery strategies been explored for this compound?

A17: Research investigated the development of PEGylated liposomes incorporating lipophilic this compound derivatives to enhance delivery across the blood-brain barrier for glioblastoma treatment. [, ]

Q18: Are there any established biomarkers for predicting this compound efficacy?

A18: MGMT expression levels are a key predictive biomarker for this compound's efficacy, as its primary mechanism of action relies on MGMT inhibition. [, , , ]

Q19: What analytical methods have been used to quantify this compound?

A19: High-performance liquid chromatography (HPLC) methods have been developed and validated for the analysis of this compound and its degradation products. []

Q20: Is there information available on the environmental impact and degradation of this compound?

A20: The provided research abstracts do not address the environmental impact of this compound.

Q21: What is known about the dissolution and solubility properties of this compound?

A21: While not extensively detailed in the abstracts, research mentions the use of n-methylpyrrolidone as a solvent for this compound, indicating efforts to address solubility for formulation purposes. []

Q22: What validation parameters were assessed for the analytical methods used to characterize this compound?

A22: The HPLC method developed for this compound analysis was validated for linearity, accuracy, precision, selectivity, specificity, and robustness. []

Q23: What measures are taken to ensure the quality and consistency of this compound during development and manufacturing?

A23: The provided research abstracts do not specify quality control and assurance measures for this compound.

Q24: What is known about the immunogenicity of this compound?

A24: The provided research abstracts do not contain information regarding the immunogenicity of this compound.

Q25: Is there information available on this compound's interactions with drug transporters, metabolizing enzymes, or its biocompatibility and biodegradability?

A25: The provided research abstracts do not provide specific details on this compound's interactions with drug transporters, metabolizing enzymes, biocompatibility, or biodegradability.

Q26: Are there any known alternatives or substitutes for this compound in development?

A26: O6-benzylguanine is another MGMT inhibitor that has been tested in clinical trials. It shares a similar mechanism of action with this compound but exhibits different pharmacological properties. [, ]

Q27: What research tools and resources are crucial for advancing this compound research?

A27: Access to tumor models, validated analytical techniques (e.g., HPLC, mass spectrometry), in vivo imaging modalities, and well-characterized patient samples are essential for further research. [, , , , ]

Q28: What are the significant milestones in the development of this compound?

A28: Key milestones include the discovery of its potent MGMT inhibitory activity, preclinical validation in various tumor models, and the completion of Phase I and II clinical trials. [, , ]

Q29: Which research areas offer potential for cross-disciplinary collaboration in advancing this compound research?

A29: Collaborations between medicinal chemists, pharmacologists, oncologists, and computational biologists could facilitate the development of more effective this compound derivatives, optimized treatment regimens, and personalized medicine approaches. [, , ]

Q30: Can this compound enhance the efficacy of other alkylating agents besides temozolomide?

A30: Yes, research suggests that this compound can potentially enhance the activity of other alkylating agents, such as dacarbazine, by preventing MGMT-mediated repair of DNA damage. [, ]

Q31: Does MGMT expression in peripheral blood mononuclear cells (PBMCs) correlate with tumor MGMT levels and predict treatment response?

A31: Studies indicate that MGMT expression in PBMCs can serve as a surrogate marker for tumor MGMT levels and predict hematological toxicity associated with alkylating agents. []

Q32: Could combining this compound with radiotherapy improve treatment outcomes?

A32: Research indicates that this compound can enhance the radiosensitivity of MGMT-unmethylated glioblastoma cell lines in vitro, suggesting a potential benefit of combining this compound with radiotherapy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。